

Comparative Study of Celangulin Analogues' Insecticidal Potency

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Compound of Interest

Compound Name: Celangulin XIX

Cat. No.: B15135923

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Celangulin V, a natural sesquiterpene polyol ester isolated from the Chinese bittersweet (*Celastrus angulatus*), has emerged as a promising lead compound for the development of novel botanical insecticides.[1][2][3] Its unique mode of action and significant bioactivity have spurred research into the synthesis and evaluation of various analogues to enhance its insecticidal potency and simplify its complex structure.[1][2] This guide provides a comparative analysis of the insecticidal efficacy of different Celangulin V analogues, supported by experimental data and detailed methodologies.

Overview of Celangulin Analogues and Their Potency

Structure-activity relationship (SAR) studies have been pivotal in identifying key structural modifications that influence the insecticidal activity of Celangulin V. Research has primarily focused on modifications at the C-6 position of the Celangulin V core, leading to the development of ether, ester, and nitrogenous derivatives. More recent efforts have explored significant structural simplifications to create novel compounds with enhanced efficacy.

Data Summary

The following tables summarize the insecticidal activity of various Celangulin V analogues against the third-instar larvae of *Mythimna separata* (oriental armyworm), a common agricultural pest.

Table 1: Insecticidal Activity of Celangulin V Ether Derivatives

Compound	Substitution at C-6	KD50 (μg/g)	Potency Relative to Celangulin V
Celangulin V	-	301.0	-
b	-OCH(CH ₃) ₂	135.9	Higher
c	-OCH ₂ CH ₂ CH ₃	101.33	Higher
f	-OCH ₂ CH=CH ₂	169.0	Higher
g	-OCH ₂ C≡CH	219.2	Higher
a	-OCH ₃	445.3	Lower
d	-O(CH ₂) ₃ CH ₃	966.6	Lower
e	-O(CH ₂) ₄ CH ₃	No Activity	Inactive
h	-OCH ₂ Ph	No Activity	Inactive
Data sourced from Zhang et al., 2010.			

Table 2: Insecticidal Activity of Celangulin V Ester Derivatives

Compound	Substitution at C-6	Mortality (%) at 10 mg/mL	Potency Relative to Celangulin V
Celangulin V	-	Not explicitly stated, but lower than 1.1 and 1.2	-
1.1 (acetyl)	-OCOCH ₃	75.0	Higher
1.2 (propionyl)	-OCOCH ₂ CH ₃	83.3	Higher
1.3	-OCO(CH ₂) ₂ CH ₃	Lower Activity	Lower
1.4	-OCOCH(CH ₃) ₂	Lower Activity	Lower
1.7	-OCO(CH ₂) ₄ CH ₃	Lower Activity	Lower
1.8	-OCO(CH ₂) ₅ CH ₃	Lower Activity	Lower
1.5, 1.6, 1.9, 1.10	Various other esters	No Activity	Inactive
Data sourced from Zhang et al., 2011.			

Table 3: Insecticidal Activity of Celangulin V Nitrogenous Derivatives

Compound	KD50 (µg/g)	Potency Relative to Celangulin V
Celangulin V	>231.2 (implied)	-
1-6	231.2	Higher
2-13	Lower Activity	Lower
2-14	Lower Activity	Lower
Other 27 derivatives	No Activity at 20 mg/mL	Inactive
Data sourced from Zhang et al., 2014.		

Table 4: Insecticidal Activity of Simplified Celangulin V Analogues (1-Tetralone Derivatives)

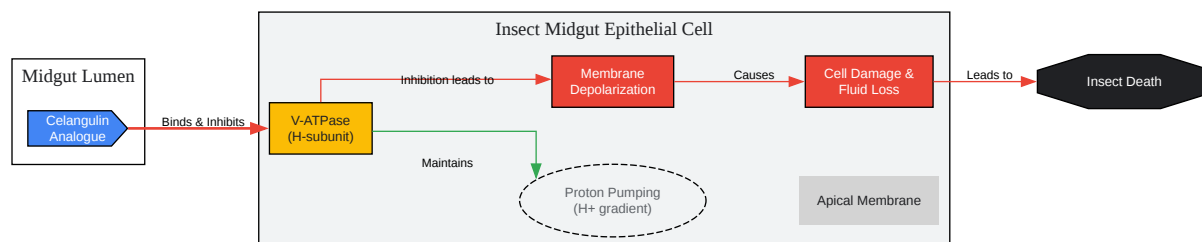
Compound	Target Pest	Activity Metric	Potency Relative to Celangulin V
6.16	Mythimna separata	Stomach Toxicity	102-fold greater
Several compounds	Mythimna separata	Contact Toxicity	Significant (not previously reported for Celangulin V)
Most synthesized compounds	M. separata, Plutella xylostella, Rhopalosiphum padi	-	Superior
Data sourced from a 2024 study on in-depth structural simplification.			

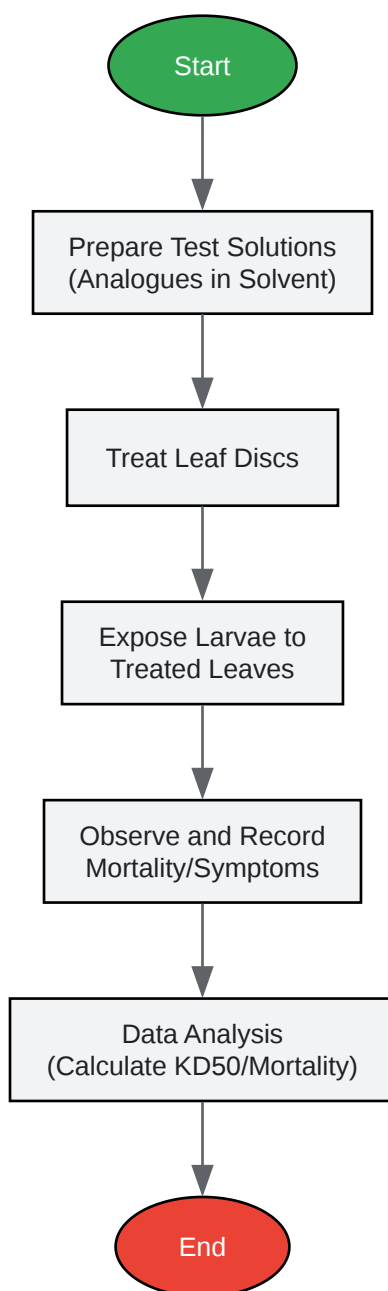
Mechanism of Action: Targeting V-ATPase

The insecticidal action of Celangulin V and its analogues is primarily attributed to their effect on the insect's midgut. The putative molecular target is the vacuolar-type H⁺-ATPase (V-ATPase), a crucial enzyme for maintaining the electrochemical gradient across the midgut membrane.

- **Binding and Inhibition:** Celangulin V binds to the H subunit of V-ATPase.
- **Disruption of Ion Transport:** This binding inhibits V-ATPase activity, leading to a depolarization of the apical membranes of midgut cells.
- **Physiological Effects:** The disruption of the midgut's transmembrane potential results in symptoms like excitation, tremors, body fluid loss, and ultimately, death.

Some studies have also investigated the effects of Celangulin analogues on Na⁺/K⁺-ATPase, suggesting that this enzyme may also be a target, particularly for Celangulin IV.





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